
Nonylphenyl hydrogen adipate
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Overview
Description
Nonylphenyl hydrogen adipate is an organic compound with the molecular formula C21H32O4. It is a monoester derived from the reaction between nonylphenol and adipic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonylphenyl hydrogen adipate can be synthesized through the esterification reaction between nonylphenol and adipic acid. The reaction typically involves heating nonylphenol and adipic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where nonylphenol and adipic acid are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Nonylphenyl hydrogen adipate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nonylphenyl adipic acid and nonylphenyl ketone.
Reduction: Nonylphenyl alcohol and adipic alcohol.
Substitution: Various nonylphenyl esters and amides.
Scientific Research Applications
Nonylphenyl hydrogen adipate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: this compound is used in the production of polymers, coatings, and surfactants due to its unique chemical properties.
Mechanism of Action
The mechanism by which nonylphenyl hydrogen adipate exerts its effects involves its interaction with various molecular targets. The ester group in the compound can undergo hydrolysis, releasing nonylphenol and adipic acid, which can then interact with biological molecules. Nonylphenol is known to act as an endocrine disruptor, affecting hormone receptors and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Nonylphenol ethoxylates: These compounds are similar in structure but contain ethoxy groups. They are widely used as surfactants.
Octylphenyl hydrogen adipate: Similar to nonylphenyl hydrogen adipate but with an octyl group instead of a nonyl group.
Nonylphenyl acetate: An ester of nonylphenol with acetic acid, used in different industrial applications.
Uniqueness
This compound is unique due to its specific ester linkage between nonylphenol and adipic acid. This gives it distinct chemical properties, making it suitable for specialized applications in various fields.
Biological Activity
Nonylphenyl hydrogen adipate (NPHA) is an ester compound derived from nonylphenol and adipic acid. It is primarily used in various industrial applications, including as a plasticizer and in the formulation of coatings and adhesives. Understanding its biological activity is crucial due to its potential impact on human health and the environment, particularly concerning endocrine disruption.
Chemical Structure
The chemical structure of NPHA can be represented as follows:
This structure indicates the presence of a nonylphenol moiety linked to an adipate group, which contributes to its physicochemical properties.
Biological Activity Overview
NPHA has been studied for its biological activities, particularly its interaction with endocrine systems. Research indicates that compounds like NPHA may exhibit endocrine-disrupting properties , affecting hormonal balance and leading to various health issues.
Endocrine Disruption
- Mechanism of Action : NPHA can mimic estrogenic activity, binding to estrogen receptors and potentially disrupting normal hormonal functions. This activity raises concerns regarding reproductive health and developmental effects in wildlife and humans.
- Cellular Effects : Studies have shown that NPHA can activate estrogen-responsive genes in cell lines such as MCF-7 (human breast cancer cells), indicating its potential as an endocrine disruptor .
Case Studies
Several case studies have illustrated the biological effects of NPHA:
- Reproductive Toxicity in Aquatic Organisms :
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Developmental Impact on Mammals :
- In rodent models, prenatal exposure to NPHA resulted in significant developmental abnormalities, particularly affecting the reproductive organs of male offspring.
- These findings underscore the need for further research into the long-term implications of NPHA exposure during critical developmental windows .
Research Findings
Recent research has provided insights into the mechanisms by which NPHA exerts its biological effects:
- Binding Affinity Studies : NPHA has been shown to bind to estrogen receptors with varying affinity, influencing gene expression related to reproductive health .
- Toxicological Assessments : Comprehensive assessments have categorized NPHA as having moderate toxicity levels based on acute exposure data, with specific concerns regarding chronic exposure and bioaccumulation potential .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What experimental designs are recommended for assessing the developmental and reproductive toxicity (DART) of NPHA in animal models?
To evaluate DART, follow OECD Guideline 421, which includes oral administration in rats to assess gonadal function, mating, conception, and parturition. Key endpoints include fertility indices, histopathology of reproductive organs, and offspring viability. Maximize systemic exposure by adjusting dosage levels (e.g., 100–1000 mg/kg/day) while monitoring maternal toxicity . Note: Current evidence on ethyl hydrogen adipate (EHA) suggests similar methodologies apply to NPHA, but species-specific metabolic differences must be validated.
Q. How can NPHA be characterized using spectroscopic and chromatographic techniques?
- FTIR : Identify hydrogen bonding interactions between NPHA’s hydroxyl/carboxyl groups and substrates (e.g., silica nanoparticles). Peaks near 1700 cm⁻¹ (C=O stretching) and 3200–3500 cm⁻¹ (O-H stretching) are critical .
- Gas Chromatography (GC) : Use EPA Method 506 for adipate ester analysis. Optimize column selection (e.g., DB-5MS) and calibration with isooctane-based standards. Detection limits for bis(2-ethylhexyl) adipate analogs are ~100 µg/mL .
Q. What are the current gaps in toxicological data for NPHA, and how can researchers address them?
Existing data lack information on acute toxicity (e.g., skin/eye irritation), mutagenicity, and carcinogenicity. To fill gaps:
- Conduct Ames tests (with/without metabolic activation) to assess mutagenic potential .
- Use IARC protocols for carcinogenicity studies, focusing on liver and kidney endpoints in rodents, as seen in di(2-ethylhexyl) adipate (DEHA) studies .
Advanced Research Questions
Q. How do conflicting results in carcinogenicity studies of structurally similar adipates inform NPHA research?
DEHA studies show species-specific carcinogenicity (liver tumors in mice but not rats) due to metabolic differences. For NPHA:
- Compare hydrolysis rates in murine vs. human hepatocytes using LC-MS to quantify metabolites.
- Monitor peroxisome proliferation-activated receptor (PPAR) activation, a proposed mechanism for adipate-induced hepatocarcinogenesis .
Q. What advanced methods can resolve NPHA’s environmental persistence and bioaccumulation potential?
- Degradation Studies : Use OECD 301B (ready biodegradability test) with activated sludge. Track NPHA degradation via HPLC-MS/MS.
- Bioaccumulation Modeling : Apply quantitative structure-activity relationship (QSAR) models using log Kow values from analogs like dibutyl adipate (log Kow = 4.5–5.0) .
Q. How can molecular dynamics simulations improve understanding of NPHA’s interaction with polymers?
Simulate NPHA’s hydrogen bonding with polybutylene adipate (PBA) using software like GROMACS. Key parameters:
- Bonding energy between NPHA’s carboxyl groups and PBA’s ester linkages.
- Impact of NPHA on PBA crystallinity (β-to-α phase transitions) .
Q. Methodological Challenges and Solutions
Q. How should researchers address inconsistencies in adipate toxicity data across studies?
- Dose-Response Validation : Ensure standardized dosing (e.g., mg/kg/day vs. ppm in feed).
- Metabolite Profiling : Compare NPHA’s hydrolysis products (e.g., adipic acid) across species using in vitro hepatocyte models .
Q. What analytical controls are critical for quantifying NPHA in complex matrices (e.g., biological fluids)?
- Sample Preparation : Use liquid-liquid extraction (LLE) with dichloromethane for adipates. Avoid cross-contamination by validating recovery rates (>85%) .
- Matrix Effects : Spike internal standards (e.g., deuterated DEHA) to correct for ion suppression in LC-MS/MS .
Q. Key Research Recommendations
Prioritize in vitro genotoxicity assays (e.g., micronucleus tests) to address data gaps .
Investigate NPHA’s role in polymer degradation using FTIR and XRD to monitor structural changes .
Validate QSAR models with experimental log Kow and biodegradation data for regulatory risk assessments .
Properties
CAS No. |
93982-14-0 |
---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
6-(2-nonylphenoxy)-6-oxohexanoic acid |
InChI |
InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-13-18-14-9-10-15-19(18)25-21(24)17-12-11-16-20(22)23/h9-10,14-15H,2-8,11-13,16-17H2,1H3,(H,22,23) |
InChI Key |
JTGBFUOKEMPUSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=CC=C1OC(=O)CCCCC(=O)O |
Origin of Product |
United States |
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